molecular formula C19H26N6O2 B2818947 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide CAS No. 2320174-67-0

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide

Cat. No. B2818947
CAS RN: 2320174-67-0
M. Wt: 370.457
InChI Key: SVBYQMCNDAMUNG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydro-2H-pyran ring . It also contains a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the connectivity of atoms in the molecule . X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms in the crystal .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, it can undergo reactions with hydrazonoyl halides to form new compounds . The products of these reactions can be analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point can be determined using a melting point apparatus . Its solubility can be determined using various solvents. Its stability can be assessed by determining its decomposition temperature .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiproliferative Activity

    The synthesis of triazolo[4,3-b]pyridazine derivatives has been explored, revealing potential antiproliferative effects against various cancer cell lines. These compounds exhibit activity by inhibiting the proliferation of endothelial and tumor cells, which is crucial for developing new anticancer therapies (Ilić et al., 2011).

  • Antimicrobial and Antiviral Activities

    Certain derivatives have shown promising antimicrobial and antiviral properties. For instance, triazolo-pyridine derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating potent antimicrobial agents (Prakash et al., 2011). Another study highlighted the anti-HAV (hepatitis A virus) activity of newly synthesized triazolo[4,3-b]pyridazine derivatives, underscoring the potential for these compounds in antiviral therapy (Shamroukh & Mohamed. A. Ali, 2008).

  • Chemical Synthesis Techniques

    Innovative synthetic methods have been developed to create a wide array of triazolo[4,3-b]pyridazine and related derivatives. These techniques offer efficient paths to produce compounds with potential biological activities, showcasing the chemical flexibility and utility of these heterocyclic systems for further pharmaceutical exploration (Aldabbagh, 2008).

Future Directions

The future research directions could involve further investigation of the biological activities of this compound and its derivatives. For example, their cytotoxic activities against various cancer cell lines could be studied in more detail . In addition, the synthesis of this compound could be optimized to improve its yield and purity .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-23(19(26)15-7-2-3-10-27-15)14-11-24(12-14)17-9-8-16-20-21-18(25(16)22-17)13-5-4-6-13/h8-9,13-15H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBYQMCNDAMUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5CCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-2-carboxamide

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